An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin
This guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin, a potent halogenated hydantoin derivative with significant applications as a disinfectant and biocide.[1][2] Drawing upon established principles of organic synthesis and analogous preparations of related compounds, this document offers detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the reaction parameters for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction and Strategic Approach
1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is a heterocyclic compound belonging to the hydantoin family, characterized by the presence of both bromine and chlorine atoms attached to the nitrogen atoms of the hydantoin ring. This dual halogenation imparts a broad spectrum of antimicrobial activity, making it an effective agent for water treatment and disinfection.[3][4] The synthesis of this molecule is strategically approached in a two-stage process: first, the construction of the core hydantoin ring system, 5-ethyl-5-methylhydantoin, followed by a sequential halogenation to introduce the bromo and chloro substituents.
The rationale for a stepwise halogenation, as opposed to a simultaneous introduction of both halogens, is rooted in the differential reactivity of the N-H bonds within the hydantoin ring and the desire to achieve a specific final product. Controlling the stoichiometry and reaction conditions allows for a selective and high-yield synthesis.
Stage 1: Synthesis of the Precursor, 5-Ethyl-5-methylhydantoin
The foundational step in the synthesis of the target molecule is the preparation of the 5,5-disubstituted hydantoin precursor, 5-ethyl-5-methylhydantoin. The Bucherer-Bergs reaction is a classic and highly efficient method for the synthesis of such hydantoins from a ketone, potassium cyanide, and ammonium carbonate.[5]
Mechanistic Insights of the Bucherer-Bergs Reaction
The reaction proceeds through the initial formation of an aminonitrile from the reaction of butan-2-one with cyanide and ammonia (generated in situ from ammonium carbonate). This is followed by the addition of cyanate (from the hydrolysis of cyanide or as an impurity) and subsequent intramolecular cyclization to form the hydantoin ring. The presence of carbon dioxide (from ammonium carbonate) helps to drive the equilibrium towards the formation of the hydantoin.
Experimental Protocol: Synthesis of 5-Ethyl-5-methylhydantoin
Materials:
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Butan-2-one
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Potassium cyanide
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Ammonium carbonate
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Ethanol
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Water
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Hydrochloric acid (concentrated)
Procedure:
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In a well-ventilated fume hood, a mixture of potassium cyanide and ammonium carbonate is dissolved in a solution of ethanol and water.
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Butan-2-one is added to the solution, and the mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure.
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The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate the crude 5-ethyl-5-methylhydantoin.
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The precipitate is collected by vacuum filtration, washed with cold water, and dried.
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Recrystallization from a suitable solvent, such as ethanol-water, can be performed to obtain a purified product.
Stage 2: Sequential Halogenation of 5-Ethyl-5-methylhydantoin
The introduction of bromine and chlorine onto the hydantoin ring is achieved through a two-step halogenation process. The order of halogenation is critical to ensure the desired product is obtained in high yield. Generally, bromination is performed first, followed by chlorination. This sequence is often favored due to the differing reactivity of the N-H protons and the nature of the halogenating agents.
Step 1: Bromination
The first step involves the selective bromination of one of the nitrogen atoms of the hydantoin ring. This is typically carried out using elemental bromine in an alkaline medium. The base facilitates the deprotonation of the hydantoin nitrogen, forming a more nucleophilic anion that readily attacks the bromine molecule.
Materials:
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5-Ethyl-5-methylhydantoin
-
Sodium hydroxide
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Bromine
-
Water
Procedure:
-
5-Ethyl-5-methylhydantoin is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is cooled in an ice bath, and elemental bromine is added dropwise with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range.
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After the addition is complete, the reaction is stirred for a specified period to ensure complete monobromination.
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The precipitated product, 1-bromo-5-ethyl-5-methylhydantoin, is collected by filtration, washed with cold water to remove any remaining salts, and dried.
Step 2: Chlorination
The final step is the chlorination of the remaining N-H bond of the monobrominated hydantoin. This is typically achieved by passing chlorine gas through a solution of the brominated intermediate in an alkaline medium.
Materials:
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1-Bromo-5-ethyl-5-methylhydantoin
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Sodium hydroxide
-
Chlorine gas
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Water
Procedure:
-
The 1-bromo-5-ethyl-5-methylhydantoin from the previous step is suspended in an aqueous solution of sodium hydroxide.
-
The suspension is cooled, and chlorine gas is bubbled through the mixture at a controlled rate while maintaining a slightly alkaline pH.
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The reaction progress is monitored, and upon completion, the product, 1-bromo-3-chloro-5-ethyl-5-methylhydantoin, precipitates out of the solution.
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The final product is isolated by filtration, washed thoroughly with water to remove any inorganic byproducts, and dried under vacuum. The resulting product is typically an off-white to light yellow powder.[6]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 5-Ethyl-5-methylhydantoin | C6H10N2O2 | 142.16[7] | White crystalline solid | 144-150[7] |
| 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin | C6H8BrClN2O2 | 255.50[1] | Off-white to light yellow powder | Not readily available |
Visualization of the Synthesis Pathway
Caption: Synthetic pathway for 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin.
Trustworthiness and Self-Validating Systems
The described protocols are designed to be self-validating through careful monitoring and characterization at each step.
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Reaction Monitoring: Thin-layer chromatography (TLC) should be employed to monitor the progress of both the Bucherer-Bergs reaction and the halogenation steps. The disappearance of starting materials and the appearance of the product spot indicate reaction progression.
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Product Characterization: The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:
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Melting Point: A sharp melting point range is indicative of a pure compound.
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Spectroscopy:
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¹H and ¹³C NMR: To confirm the chemical structure and the successful incorporation of the ethyl and methyl groups, as well as the disappearance of N-H protons upon halogenation.
-
Mass Spectrometry: To determine the molecular weight and confirm the presence of bromine and chlorine through their characteristic isotopic patterns.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl groups of the hydantoin ring.
-
-
Conclusion
The synthesis of 1-bromo-3-chloro-5-ethyl-5-methylhydantoin is a multi-step process that can be achieved with high efficiency through the well-established Bucherer-Bergs reaction for the precursor synthesis, followed by a controlled, sequential halogenation. The key to a successful synthesis lies in the careful control of reaction conditions, particularly pH and temperature, and the purification of intermediates. The analytical validation at each stage ensures the integrity of the final product, making it suitable for its intended applications in disinfection and as a biocide. This guide provides a robust framework for the laboratory-scale synthesis of this important halogenated hydantoin.
References
-
Wikipedia. (2023, October 27). BCDMH. Retrieved from [Link]
-
Haz-Map. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Retrieved from [Link]
-
Wuxi Lansen Chemicals Co., Ltd. (n.d.). China 1-bromo-3-chloro-5, 5-dimethyl hydantoin( BCDMH) Manufacturers and Suppliers. Retrieved from [Link]
Sources
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- 2. China 1-bromo-3-chloro-5, 5-dimethyl hydantoin( BCDMH) Manufacturers and Suppliers | Lansen [lansenchems.com]
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- 4. 1-Bromo-3-chloro-5,5-dimethylhydantoin - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Hydantoin synthesis [organic-chemistry.org]
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